molecular formula C22H20ClN3O8S B10866696 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 4-chloro-3-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoate

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 4-chloro-3-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoate

Cat. No.: B10866696
M. Wt: 521.9 g/mol
InChI Key: KBCOTBFQNNVQMF-UHFFFAOYSA-N
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Description

This compound is a multifunctional benzoate ester featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an amino-oxoethyl chain to a substituted benzoate core. The benzoate core is further modified with a sulfamoyl group at position 5, a chloro substituent at position 4, and a furan-2-ylmethylamino group at position 2.

Properties

Molecular Formula

C22H20ClN3O8S

Molecular Weight

521.9 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 4-chloro-3-(furan-2-ylmethylamino)-5-sulfamoylbenzoate

InChI

InChI=1S/C22H20ClN3O8S/c23-21-16(25-11-15-2-1-5-31-15)8-13(9-19(21)35(24,29)30)22(28)34-12-20(27)26-14-3-4-17-18(10-14)33-7-6-32-17/h1-5,8-10,25H,6-7,11-12H2,(H,26,27)(H2,24,29,30)

InChI Key

KBCOTBFQNNVQMF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)C3=CC(=C(C(=C3)S(=O)(=O)N)Cl)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 3-(AMINOSULFONYL)-4-CHLORO-5-[(2-FURYLMETHYL)AMINO]BENZOATE involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions . The subsequent steps involve the introduction of the aminobenzene sulfonamide group and the furylmethyl amine moiety through various substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro groups present in the compound, converting them into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The incorporation of the benzodioxin moiety is believed to enhance the compound's ability to induce apoptosis in cancer cells. For instance, derivatives of benzodioxins have shown promise in inhibiting tumor growth in vitro and in vivo models .
  • Enzyme Inhibition :
    • Research has demonstrated that this compound can act as an inhibitor for several key enzymes involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on α-glucosidase and acetylcholinesterase, which are relevant in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively . These properties suggest potential for therapeutic applications in managing these conditions.
  • Antimicrobial Properties :
    • The furan ring present in the compound may contribute to antimicrobial activity. Compounds containing furan derivatives have been reported to exhibit significant antibacterial and antifungal properties, making this compound a candidate for further investigation in infectious disease treatment .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzodioxin derivatives revealed that compounds structurally related to 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 4-chloro-3-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoate showed promising results against breast cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the importance of further development and optimization of such compounds for anticancer therapies .

Case Study 2: Enzyme Inhibition

In a comparative study on various sulfonamide derivatives, including those with the benzodioxin structure, significant inhibition of α-glucosidase activity was observed. This inhibition suggests potential utility in controlling postprandial blood glucose levels in diabetic patients. The structure–activity relationship (SAR) analysis indicated that modifications to the benzodioxin moiety could enhance inhibitory potency .

Data Table: Summary of Biological Activities

Biological ActivityCompound StructureReference
AnticancerBenzodioxin derivatives
α-glucosidase InhibitionSulfonamide derivatives with benzodioxin
AntimicrobialFuran-containing compounds

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 3-(AMINOSULFONYL)-4-CHLORO-5-[(2-FURYLMETHYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound ID/Name Structural Features Potential Implications Key Differences vs. Target Compound
852679-67-5: 2-(1H-indol-3-yl)-2-oxoethyl 4-methoxy-3-nitrobenzoate Indole-oxoethyl chain; nitro and methoxy substituents on benzoate Nitro groups may enhance electrophilicity, altering reactivity or toxicity Lacks sulfamoyl, chloro, and furanmethylamino groups
1016475-92-5: 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine Benzodioxin linked to thiazolamine; propenyl chain Thiazole ring introduces heterocyclic diversity; may influence receptor binding No benzoate ester or sulfamoyl functionality
956745-54-3: N-[(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide Benzodioxin-ethylamino chain; methoxybenzamide Stereochemistry (S-configuration) may optimize target interactions Replaces sulfamoyl-chloro-furan system with methoxybenzamide

Key Observations :

  • The target compound’s sulfamoyl group distinguishes it from benzodioxin-containing analogues lacking this moiety (e.g., 1016475-92-5) . Sulfamoyl is critical in sulfonylurea herbicides for acetolactate synthase (ALS) inhibition .
  • The furan-2-ylmethylamino group provides a heteroaromatic substituent absent in analogues like 852679-67-5, which features nitro and methoxy groups . Furan rings may enhance metabolic stability or π-π stacking interactions.

Sulfamoyl Benzoate Derivatives

Table 2: Sulfamoyl-Containing Analogues

Compound ID/Name Structural Features Known Activity/Use Key Differences vs. Target Compound
Metsulfuron methyl () Methyl benzoate with sulfamoyl and triazinylamino groups ALS inhibitor; broad-spectrum herbicide Lacks benzodioxin, chloro, and furanmethylamino groups
1002496-56-1: [2-(Cyclopropylamino)-2-oxoethyl] 3-[(4-methoxyphenyl)sulfamoyl]benzoate Cyclopropylamino-oxoethyl chain; methoxyphenylsulfamoyl Unreported (structural similarity to sulfonylureas) Replaces chloro-furan with methoxyphenylsulfamoyl

Key Observations :

  • The target compound’s 4-chloro-3-[(furan-2-ylmethyl)amino] substitution pattern is unique among sulfamoyl benzoates. In metsulfuron methyl, the triazinylamino group drives herbicidal activity , suggesting the target’s furan and chloro substituents may confer distinct selectivity or potency.

Chloro- and Furan-Substituted Analogues

Table 3: Halogen- and Heterocycle-Containing Analogues

Compound ID/Name Structural Features Potential Implications
793715-10-3: 5-methoxy-3-methyl-N-(3-methylbutyl)-2-benzofurancarboxamide Benzofuran carboxamide with branched alkyl chain Benzofuran systems may enhance lipophilicity or metabolic resistance
852408-09-4: N-[4-(diethylsulfamoyl)phenyl]-2-[3-(tetrazol-1-yl)phenoxy]acetamide Tetrazole and sulfamoyl groups; acetamide backbone Tetrazole as a bioisostere may mimic carboxylate groups in target interactions

Key Observations :

  • The chloro substituent in the target compound’s benzoate core may enhance electron-withdrawing effects, stabilizing the sulfamoyl group or influencing binding interactions.
  • Furan-2-ylmethylamino groups are rare in the cited analogues. Compounds like 793715-10-3 utilize benzofuran systems but lack sulfamoyl functionality , highlighting the target’s hybrid design.

Biological Activity

The compound 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 4-chloro-3-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoate is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, primarily through interactions with various cellular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

PropertyValue
Molecular Formula C21H22ClN3O5S
Molecular Weight 445.93 g/mol
IUPAC Name 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 4-chloro-3-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoate
Solubility Soluble in DMSO and methanol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in metabolic pathways. For instance, it may inhibit NAD(P)H:quinone oxidoreductase, leading to altered redox states within cells.
  • Induction of Apoptosis : By inducing oxidative stress, the compound can activate apoptotic pathways, resulting in programmed cell death. This mechanism is particularly relevant in cancer therapy .
  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes .

Biological Activity Data

Recent research has provided insights into the biological activity of this compound through various assays:

Anticancer Activity

In vitro studies have shown that the compound exhibits significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)12.5
A549 (Lung)15.8
HeLa (Cervical)10.1

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could be explored as a potential antimicrobial agent.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds derived from the benzodioxin scaffold:

  • Case Study on Anticancer Efficacy : A study demonstrated that a related benzodioxin derivative significantly inhibited tumor growth in xenograft models of breast cancer when administered at doses of 20 mg/kg . This supports the need for further investigation into the therapeutic use of compounds like 2-(2,3-Dihydro-1,4-benzodioxin).
  • Study on Antimicrobial Properties : Another investigation revealed that benzodioxin derivatives exhibited synergistic effects when combined with conventional antibiotics against resistant strains of bacteria, suggesting potential applications in overcoming antibiotic resistance .

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